molecular formula C20H26N2O2S B13006452 2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid

Cat. No.: B13006452
M. Wt: 358.5 g/mol
InChI Key: DBRVUOCHDBTABS-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid is a high-purity chemical compound intended for research use only, strictly within laboratory settings. This molecule belongs to a class of substituted thiazole-acetic acid derivatives, a scaffold recognized for its relevance in medicinal chemistry and drug discovery efforts. The structure incorporates an azepane ring, a feature present in compounds that have been investigated for interactions with biological targets such as the 3-hydroxyacyl-CoA dehydrogenase type-2 enzyme . The mesityl (2,4,6-trimethylphenyl) substituent on the thiazole core is a notable structural feature that can influence the compound's steric and electronic properties, potentially enhancing its selectivity and binding affinity in pharmacological research. As part of the broader family of 2,5-disubstituted thiazole acetic acids, this compound is a valuable building block for researchers exploring new therapeutic agents . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C20H26N2O2S/c1-13-10-14(2)18(15(3)11-13)19-16(12-17(23)24)25-20(21-19)22-8-6-4-5-7-9-22/h10-11H,4-9,12H2,1-3H3,(H,23,24)

InChI Key

DBRVUOCHDBTABS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

  • Cyclization of α-haloketones with thiourea derivatives is a classical method to form thiazole rings. For example, methyl-thiourea can be condensed with α-bromo or α-chloroketones to yield 5-substituted thiazoles after cyclization and ring closure under mild conditions.
  • In the context of this compound, a suitable α-haloketone bearing the mesityl group at the 4-position can be synthesized first, followed by reaction with azepan-1-yl-substituted thiourea or related precursors to form the thiazole ring with azepane at position 2.

Introduction of the Azepan-1-yl Group

  • The azepane moiety can be introduced by nucleophilic substitution on a halogenated thiazole intermediate or by direct amination of a suitable precursor.
  • For example, 4-(azepan-1-yl)thian-4-yl acetic acid derivatives have been prepared by substitution of halogenated thiazoles with azepane under basic conditions.
  • Alternatively, reductive amination or Buchwald-Hartwig amination methods can be employed to attach the azepane ring to the thiazole core.

Mesityl Group Installation

  • The mesityl group (1,3,5-trimethylphenyl) is typically introduced via electrophilic aromatic substitution on the thiazole ring or by Suzuki-Miyaura cross-coupling using mesitylboronic acid derivatives and halogenated thiazoles.
  • This step requires careful control of reaction conditions to avoid polysubstitution and to maintain the integrity of the thiazole ring.

Acetic Acid Functionalization

  • The acetic acid group at the 5-position of the thiazole ring can be introduced by alkylation with haloacetic acid derivatives or by carboxylation of a methyl group via oxidation.
  • For example, 5-acetyl thiazoles can be converted to 5-acetic acid derivatives by oxidation of the methyl or alcohol intermediates using manganese dioxide or other oxidants.
  • Hydrolysis of ester intermediates to the free acid is commonly performed under acidic or basic conditions.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of α-haloketone with mesityl substituent Bromination of mesityl-substituted ketone α-Bromo ketone intermediate
2 Cyclization with methyl-thiourea or azepan-1-yl thiourea Reflux in ethanol or DMF Formation of 2-(azepan-1-yl)-4-mesitylthiazole core
3 Alkylation at 5-position Reaction with haloacetic acid or ester Introduction of acetic acid side chain
4 Hydrolysis Acidic or basic hydrolysis Conversion to free acetic acid

Research Findings and Optimization

  • Continuous-flow synthesis methods have been reported for related heterocyclic acetic acids, offering improved yields, selectivity, and safety by controlling reactive intermediates.
  • Metal-free and solvent-free approaches have been developed for similar acetic acid derivatives, enhancing sustainability and reducing purification steps.
  • Oxidation steps using manganese dioxide have been optimized to achieve high conversion rates of alcohol intermediates to ketones, which are then converted to acetic acid derivatives.
  • Protection strategies such as Boc protection of amines during intermediate steps improve selectivity and yield.

Data Table: Key Reaction Parameters and Yields

Step Reaction Conditions Yield (%) Notes
α-Haloketone synthesis Bromination Room temp, 4 h 90-98 High purity required
Thiazole cyclization Reflux in EtOH 2-4 h 75-85 Use of methyl-thiourea or azepan-1-yl thiourea
Alkylation (acetic acid side chain) Haloacetic acid, base RT to 50°C, 3 h 70-80 Controlled pH critical
Hydrolysis Acidic or basic 60-95°C, 4 h 80-90 Avoid over-hydrolysis

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Azepane vs. Piperidine/Amino Groups: The seven-membered azepane ring in the target compound may confer greater conformational flexibility compared to six-membered piperidine (e.g., ) or rigid amino groups (e.g., ). This flexibility could enhance binding to larger enzyme active sites.
  • Mesityl vs. Phenyl/Methoxyphenyl : The mesityl group’s steric bulk and electron-donating methyl groups may improve lipophilicity and metabolic stability relative to simpler phenyl () or methoxyphenyl () substituents.
  • Thiazole Core Modifications: Derivatives like thiazolidinones () or triazole-thiazole hybrids () exhibit varied bioactivities, suggesting that the azepane-mesityl combination in the target compound could uniquely modulate antimicrobial or antitumor properties.

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